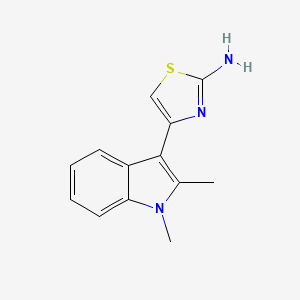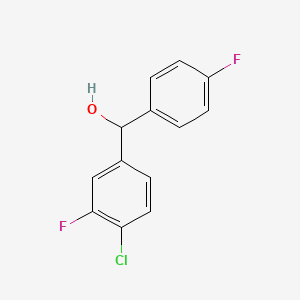
4-(4-Bromophenoxy)benzenesulfonamide
Descripción general
Descripción
4-(4-Bromophenoxy)benzenesulfonamide is an organic chemical compound with the CAS Number: 860515-97-5 . It has a molecular weight of 328.19 .
Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenoxy)benzenesulfonamide consists of a benzene ring attached to a bromophenoxy group and a sulfonamide group . The InChI code for this compound is 1S/C12H10BrNO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H2,14,15,16) .Aplicaciones Científicas De Investigación
Photodynamic Therapy and Cancer Treatment
- Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit properties useful for photodynamic therapy, particularly in cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
- Synthesis and Carbonic Anhydrase Inhibitory Effects : Gul et al. (2016) explored the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides. These compounds exhibited potent inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential applications in medical chemistry (Gul et al., 2016).
Adrenergic Receptor Agonism
- Agonists of Human Beta 3 Adrenergic Receptor : Weber et al. (1998) identified benzenesulfonamide derivatives as potent agonists of the human beta 3 adrenergic receptor. These findings indicate the potential of such compounds in developing treatments targeting this receptor (Weber et al., 1998).
Photophysicochemical Properties
- Zinc(II) Phthalocyanine With Benzenesulfonamide Derivatives : The study by Öncül, Öztürk, and Pişkin (2021) describes the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. These compounds exhibit significant photosensitizing abilities, making them suitable for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Spectroscopic Studies
- Molecular Structure and Spectroscopy of Para-Halogen Benzenesulfonamides : Karabacak et al. (2009) conducted a theoretical investigation on the structural properties and spectroscopy of para-halogen benzenesulfonamides, including 4-bromobenzenesulfonamide. This study offers insights into the effects of halogen substituents on benzenesulfonamide compounds (Karabacak et al., 2009).
Propiedades
IUPAC Name |
4-(4-bromophenoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMZIVOZXGSMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



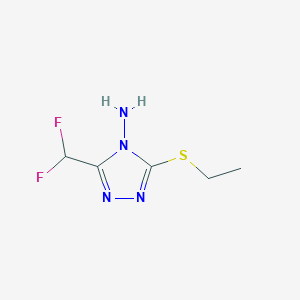

![1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3038246.png)
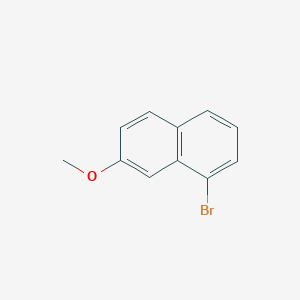

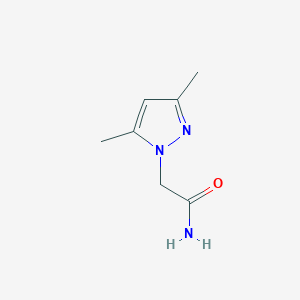
![4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid](/img/structure/B3038256.png)



![(E)-7-bromo-4-chloro-1-ethyl-N-hydroxy-1H-imidazo[4,5-c]pyridine-2-carbimidoyl cyanide](/img/structure/B3038263.png)
